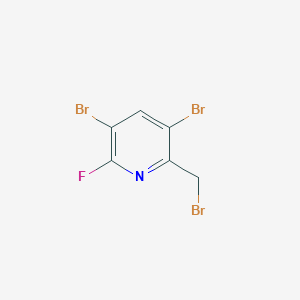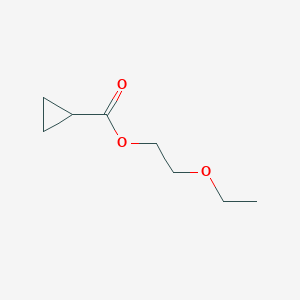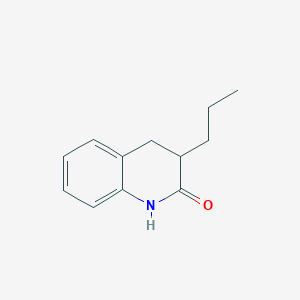
3-Propyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a propyl group at the third position and a carbonyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using appropriate reagents and conditions to form the quinoline core.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization and alkylation steps.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
3-Propyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Propyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The presence of the carbonyl group and the quinoline core allows it to participate in various chemical reactions.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure but without the propyl group.
3-Methyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with a methyl group instead of a propyl group.
3-Ethyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
3-Propyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
特性
CAS番号 |
651315-40-1 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
3-propyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-5-10-8-9-6-3-4-7-11(9)13-12(10)14/h3-4,6-7,10H,2,5,8H2,1H3,(H,13,14) |
InChIキー |
UQWPRVMXWVRYMK-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


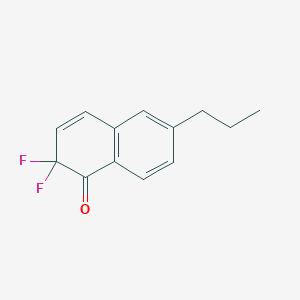
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B12589665.png)
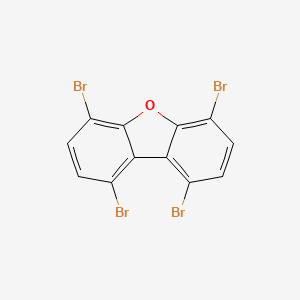
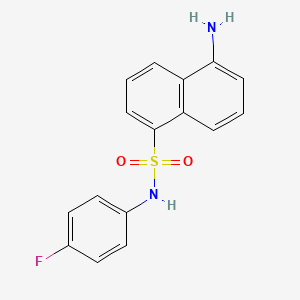
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
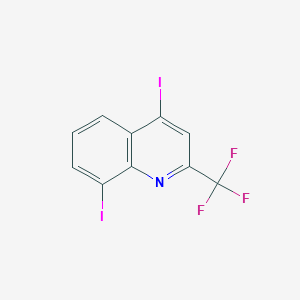
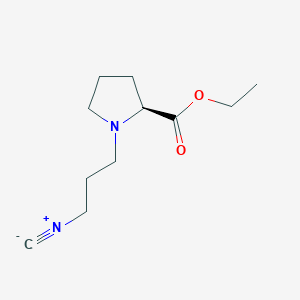
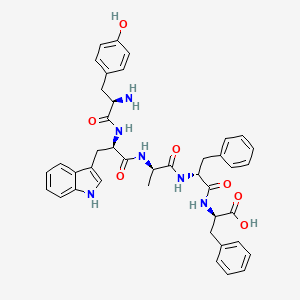
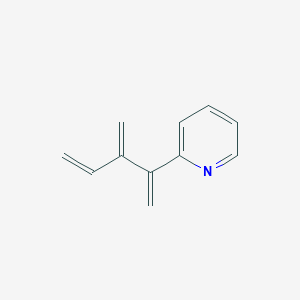
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
